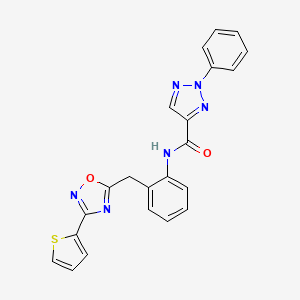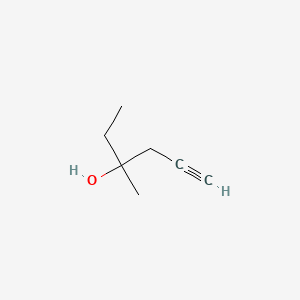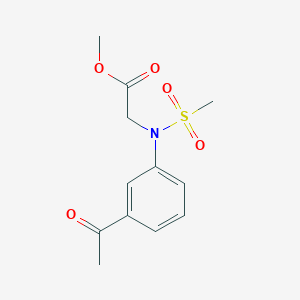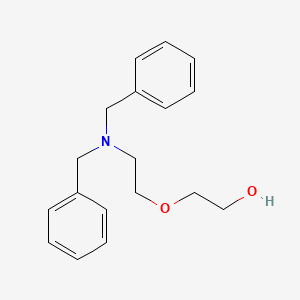![molecular formula C21H16N2O4 B2985679 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 296266-35-8](/img/structure/B2985679.png)
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound belonging to the class of aromatic amides. Characterized by a unique molecular framework, this compound exhibits a range of chemical properties and biological activities that make it valuable for various scientific and industrial applications.
Mécanisme D'action
Target of Action
The primary target of this compound is the NS5B polymerase . This enzyme has no functional equivalent in mammalian cells, making it an attractive target for inhibition .
Mode of Action
The compound acts as a selective inhibitor of the NS5B polymerase . It binds to the NS5B non-nucleoside binding site, specifically at Thumb Site II . This interaction occurs during the pre-elongation phase, as demonstrated by crystal structure studies and mutagenesis .
Biochemical Pathways
The compound’s interaction with the NS5B polymerase affects the replication of the Hepatitis C Virus (HCV). By inhibiting the NS5B polymerase, the compound prevents the synthesis of the viral RNA, thereby disrupting the viral life cycle .
Pharmacokinetics
The compound’s effectiveness in hcv replicon assays suggests that it may have suitable bioavailability .
Result of Action
The compound’s action results in the inhibition of HCV replication. By binding to and inhibiting the NS5B polymerase, the compound prevents the synthesis of viral RNA. This disruption of the viral life cycle can potentially lead to a decrease in viral load .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process:
Formation of 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-one: : This step involves the reaction of phthalic anhydride with ammonia under controlled conditions.
Acylation: : The 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-one is then acylated with 4-methoxyphenylacetic acid in the presence of an acylating agent such as thionyl chloride or phosphorous pentachloride.
Amidation: : Finally, the acylated intermediate undergoes amidation with an appropriate amine to yield the final compound.
Industrial Production Methods
For industrial-scale production, the process needs optimization to ensure high yields and purity. Techniques such as continuous flow synthesis, automated systems for precise control of reaction parameters, and efficient purification processes are employed to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide participates in various chemical reactions, including:
Oxidation: : The aromatic rings can undergo oxidation to form quinones and related compounds.
Reduction: : The compound can be reduced to corresponding amines and alcohols under suitable conditions.
Substitution: : Nucleophilic substitution reactions can occur at the acylamide moiety or the methoxyphenyl ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as hydroxide ions. Reaction conditions often involve temperatures ranging from -10°C to 80°C and controlled pH environments.
Major Products
Depending on the reaction, major products can include various quinones, amines, and substituted derivatives, each offering different functional properties and applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a precursor for the synthesis of complex organic molecules, facilitating the development of new materials and catalysts.
Biology
It is used in biological studies to investigate cellular processes and the effects of structural modifications on biological activity.
Medicine
Industry
Industrially, it is utilized in the production of specialty chemicals and advanced materials with specific properties, such as enhanced stability or reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds include other aromatic amides and derivatives of isoquinoline and phthalimide. Compared to these, 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of structural features and reactivity, offering distinct advantages in terms of specificity and efficacy in various applications.
N-phenylphthalimide: : Similar structural framework but lacks the methoxyphenyl group.
Isoquinoline-1,3-dione derivatives: : Share the isoquinoline-dione core but differ in their substitution patterns and functional groups.
Aromatic acetamides: : Exhibit similar acetamide functionality but vary in their aromatic substituents.
Propriétés
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-27-15-10-8-14(9-11-15)22-18(24)12-23-20(25)16-6-2-4-13-5-3-7-17(19(13)16)21(23)26/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKOXGBLGMRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2985597.png)
![Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2985598.png)
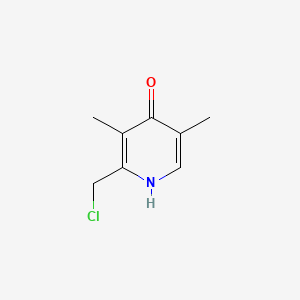
![methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2985601.png)
![(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2985603.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)
![2-Amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985605.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide](/img/structure/B2985606.png)
![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985608.png)
